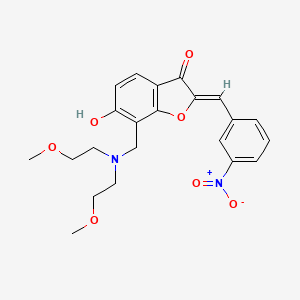
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H24N2O7 and its molecular weight is 428.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran core, hydroxyl groups, and a nitrobenzylidene moiety. The presence of the bis(2-methoxyethyl)amino group suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, studies on aurones have shown that hydroxylated derivatives can scavenge free radicals effectively. The presence of hydroxyl groups in our compound may enhance its antioxidant capacity, potentially protecting cells from oxidative stress .
Tyrosinase Inhibition
Tyrosinase is a crucial enzyme in melanin synthesis, and its inhibition is significant for treating hyperpigmentation disorders. Studies have demonstrated that certain benzofuran derivatives can inhibit tyrosinase activity effectively. For example, derivatives of aurones have been found to exhibit up to 75% inhibition at low concentrations . The structural similarities suggest that this compound could also serve as a potent tyrosinase inhibitor.
Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) inhibitors are essential in treating depression and neurodegenerative diseases. Research into related benzofuran compounds has identified strong MAO-A and MAO-B inhibitors. Compounds similar to our target demonstrated IC50 values significantly lower than standard MAO inhibitors, indicating promising therapeutic potential against mood disorders .
Case Studies
The biological activities of this compound may be attributed to:
- Hydroxyl Group Interactions : Hydroxyl groups can form hydrogen bonds with target enzymes, enhancing binding affinity.
- Structural Rigidity : The rigid structure allows for optimal orientation when interacting with biological targets.
- Electron-Withdrawing Nitro Group : The nitro group may influence the electronic properties of the molecule, affecting its reactivity and interaction with enzymes.
Propiedades
IUPAC Name |
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7/c1-29-10-8-23(9-11-30-2)14-18-19(25)7-6-17-21(26)20(31-22(17)18)13-15-4-3-5-16(12-15)24(27)28/h3-7,12-13,25H,8-11,14H2,1-2H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFPSGBOITZWGV-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)[N+](=O)[O-])C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














